Product packaging for 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine(Cat. No.:)

5-(2-Bromo-6-fluorophenyl)-2-nitropyridine

Cat. No.: B13195929
M. Wt: 297.08 g/mol
InChI Key: BFUCAMXNOZIFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is a chemical compound provided for research purposes, with the CAS Number 2059975-04-9 . This nitropyridine derivative has a molecular formula of C 11 H 6 BrFN 2 O 2 and a molecular weight of 297.08 g/mol . Its structure features a pyridine ring substituted with a nitro group at the 2-position and a 2-bromo-6-fluorophenyl group at the 5-position, making it a valuable synthetic intermediate for researchers. This compound is primarily used in chemical synthesis and pharmaceutical research as a building block for the development of more complex molecules . The presence of both bromo and fluoro substituents on the phenyl ring, along with the electron-deficient nitropyridine system, offers multiple sites for functionalization via cross-coupling reactions and nucleophilic substitutions. Researchers can utilize this compound in exploring structure-activity relationships and in the synthesis of potential bioactive compounds. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The product requires cold-chain transportation, and proper storage conditions should be maintained upon receipt . For more detailed specifications, including safety and handling information, please refer to the provided Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrFN2O2 B13195929 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrFN2O2

Molecular Weight

297.08 g/mol

IUPAC Name

5-(2-bromo-6-fluorophenyl)-2-nitropyridine

InChI

InChI=1S/C11H6BrFN2O2/c12-8-2-1-3-9(13)11(8)7-4-5-10(14-6-7)15(16)17/h1-6H

InChI Key

BFUCAMXNOZIFHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine and Analogues

Retrosynthetic Strategies for the 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. For this compound, the primary disconnection occurs at the carbon-carbon bond linking the pyridine (B92270) and phenyl rings. This approach is the most logical as numerous reliable methods exist for forming aryl-aryl bonds.

This key disconnection generates two primary synthons: a 5-pyridyl synthon and a (2-bromo-6-fluorophenyl) synthon. Depending on the chosen synthetic reaction, these synthons can be either nucleophilic or electrophilic. The corresponding synthetic equivalents, or actual reagents, would typically be a halogenated nitropyridine and an organometallic phenyl compound, or vice versa.

A common retrosynthetic pathway is illustrated below:

Figure 1: Primary Retrosynthetic Disconnection mermaid graph TD A["this compound"] --> B{"C-C Bond Disconnection"}; B --> C["Synthon 1: 5-Nitropyridyl (electrophile)Synthon 2: 2-Bromo-6-fluorophenyl (nucleophile)"]; B --> D["Synthon 1: 5-Nitropyridyl (nucleophile)Synthon 2: 2-Bromo-6-fluorophenyl (electrophile)"]; C --> E["Reagent 1: 5-Bromo-2-nitropyridineReagent 2: (2-Bromo-6-fluorophenyl)boronic acid"]; D --> F["Reagent 1: 5-(Tributylstannyl)-2-nitropyridineReagent 2: 1,3-Dibromo-2-fluorobenzene"];

Precursor Synthesis and Functional Group Interconversions

Synthesis of Substituted 2-Nitropyridine (B88261) Intermediates

The core pyridine component required for the synthesis is a 2-nitropyridine bearing a leaving group, typically a halogen, at the 5-position. 5-Bromo-2-nitropyridine (B47719) is a commonly utilized intermediate for this purpose. Its preparation is often achieved through the oxidation of the corresponding amine, 2-amino-5-bromopyridine (B118841).

One established method involves the reaction of 2-amino-5-bromopyridine with an oxidant mixture, such as hydrogen peroxide in concentrated sulfuric acid or in an acetone/water solvent system. guidechem.comchemicalbook.com The amino group is converted to a nitro group under these conditions. For instance, treating 2-amino-5-bromopyridine with a 10% hydrogen peroxide solution in concentrated H2SO4 at 0°C, followed by stirring at room temperature for several hours, yields the desired 5-Bromo-2-nitropyridine upon precipitation in ice water. guidechem.com Another procedure utilizes 30 wt% H2O2 in an acetone/water mixture, with the reaction temperature carefully controlled between 10°C and 40°C over several hours to achieve a high yield of the product. chemicalbook.com

Alternatively, nitration of 2-amino-5-bromopyridine can be performed using fuming nitric acid in concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures (e.g., 60°C) to facilitate the substitution. prepchem.comorgsyn.org While effective, this method requires careful control of the strongly acidic and oxidative conditions. The table below summarizes various conditions for the synthesis of halogenated 2-nitropyridine intermediates.

Table 1: Synthesis of Halogenated 2-Nitropyridine Intermediates

Starting Material Reagents Solvent Temperature (°C) Yield (%)
2-Amino-5-bromopyridine H₂O₂ Concentrated H₂SO₄ 0 to RT Not specified
2-Amino-5-bromopyridine 30% H₂O₂ Acetone/Water 10 to 40 92.8
2-Amino-5-bromopyridine Fuming HNO₃ Concentrated H₂SO₄ 60 Not specified

Derivatization of Halogenated Phenyl Moieties

The second essential component is a derivatized form of the 2-bromo-6-fluorophenyl moiety, which acts as the nucleophilic partner in the cross-coupling reaction. For Suzuki-Miyaura coupling, this requires the synthesis of (2-Bromo-6-fluorophenyl)boronic acid. nih.govalfa-chemistry.com This organoboron compound is a stable, solid material that can be prepared and isolated before its use in the subsequent C-C bond formation step.

A general and effective method for the synthesis of arylboronic acids, including those with ortho-substituents like (2-Bromo-6-fluorophenyl)boronic acid, involves a lithiation-borylation sequence. google.com This process starts with a di-halogenated benzene, such as 1-bromo-2-fluoro-3-bromobenzene or a similar precursor. The more reactive halogen is selectively exchanged with lithium using an organolithium reagent like n-butyllithium at very low temperatures (e.g., below -40°C) to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The final step is an acidic aqueous workup (hydrolysis) to yield the desired boronic acid. google.com

Optimization of Reaction Parameters and Scale-Up Considerations

The efficiency and yield of the Suzuki-Miyaura coupling to produce this compound are highly dependent on a number of interconnected reaction parameters. Optimization of these variables is critical for both laboratory-scale synthesis and potential industrial scale-up. numberanalytics.comresearchgate.net

Key parameters that require careful optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ancillary ligand, is paramount. nih.gov Electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often promote the key steps of oxidative addition and reductive elimination, which can be challenging for sterically hindered or electron-deficient substrates like nitropyridines. yonedalabs.comresearchgate.net

Base: The base plays a crucial role in the transmetalation step. A variety of inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are commonly screened to find the optimal conditions. researchgate.net The choice of base can influence reaction rate and the formation of byproducts.

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Mixtures of organic solvents like toluene, 1,4-dioxane, or dimethylformamide (DMF) with water are frequently employed. The solvent choice can significantly affect the reaction rate and yield. numberanalytics.com

Temperature: Reaction temperature is a critical factor; higher temperatures often increase the reaction rate but can also lead to catalyst decomposition or increased side reactions. numberanalytics.comresearchgate.net An optimal temperature balances reaction speed with product purity and yield.

Table 2: Key Parameters for Suzuki-Miyaura Coupling Optimization

Parameter Variables for Screening Potential Impact
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), etc. Affects reaction rate, yield, and tolerance to functional groups
Ligand PPh₃, Buchwald-type phosphines, NHCs Influences catalyst stability and activity, especially for challenging substrates
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ Essential for transmetalation; affects reaction kinetics and side reactions
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, Acetonitrile Impacts solubility, reaction rate, and catalyst performance

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics, yield, and impurity profile |

When considering scale-up , several challenges arise. The cost of palladium catalysts can be a significant economic factor, necessitating the use of low catalyst loadings (often measured in ppm) and efficient catalyst systems. numberanalytics.comacs.org Post-reaction, the removal of residual palladium from the final product is a critical issue, particularly in pharmaceutical applications, requiring specific purification steps. youtube.com Furthermore, ensuring efficient mixing and heat transfer in large reactors is vital to maintain consistent reaction conditions and avoid localized overheating, which could lead to degradation of the product or catalyst. numberanalytics.com

Exploration of Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for Suzuki-Miyaura cross-coupling reactions. inovatus.eschemrxiv.org These approaches aim to reduce environmental impact, improve safety, and enhance economic feasibility.

The use of environmentally benign solvents is another key area of research. inovatus.es Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Suzuki couplings have been successfully performed in aqueous media, often with the aid of surfactants to form micelles that can solubilize organic reactants. youtube.com Bio-based solvents like isopropyl acetate (B1210297) (i-PrOAc) have also been identified as recommended, environmentally friendly options for these couplings. acs.org

Furthermore, research into ligand-free conditions seeks to simplify reaction setups and reduce costs associated with complex, proprietary ligands. rsc.org In some cases, palladium acetate (Pd(OAc)₂) can effectively catalyze the reaction in an aqueous medium without the need for additional phosphine ligands, especially when oxygen promotes the catalytic cycle. researchgate.net These developments pave the way for more economical and sustainable production of this compound and related biaryl compounds.

Research Findings on the Chemical Reactivity of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite extensive searches for the chemical compound this compound (CAS No. 2059975-04-9), no specific research articles, patents, or detailed scholarly data detailing its chemical reactivity and transformation mechanisms were found in the public domain.

While the compound is listed in several chemical supplier catalogs, indicating its synthesis and commercial availability, dedicated studies on its reactivity profiles appear to be unpublished or proprietary. Therefore, a detailed, evidence-based article on the specific reactive properties of this molecule, as requested, cannot be accurately generated.

The initial research plan aimed to investigate the reactivity of the nitro group, the pyridine heterocycle, and the halogen substituents on the phenyl moiety of this compound. However, the literature search yielded information only on simpler analogous compounds, such as 5-bromo-2-nitropyridine and 2-bromo-5-nitropyridine. While the chemical behavior of these related molecules can offer a theoretical framework for predicting the reactivity of the target compound, presenting such information would be speculative and would not adhere to the strict requirement of focusing solely on documented findings for this compound.

Based on general principles of organic chemistry, one could hypothesize about the reactivity of the functional groups present in this compound:

Nitro Group: The nitro group is strongly electron-withdrawing and would be expected to be susceptible to reduction to an amino group under various conditions (e.g., catalytic hydrogenation, or using metals like iron or tin in acidic media).

Pyridine Ring: The pyridine ring, particularly with an electron-withdrawing nitro group, would be activated towards nucleophilic aromatic substitution. However, the position of substitution would depend on the specific reaction conditions and the nature of the nucleophile. The nitrogen atom of the pyridine ring could also be susceptible to electrophilic attack.

Halogen Substituents: The bromo and fluoro substituents on the phenyl ring could potentially participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are common for aryl halides. The relative reactivity of the bromo versus the fluoro substituent would depend on the specific catalytic system employed.

It is crucial to reiterate that the above points are based on established chemical principles and observations from related molecules, and not on documented experimental results for this compound.

Due to the absence of specific scientific literature on the reactivity of this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline. The generation of such an article would require speculation beyond the available data, which would compromise the integrity and accuracy of the information presented.

Chemical Reactivity and Transformation Mechanisms of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine

Reactivity of the Halogen Substituents on the Phenyl Moiety

Utility of Bromine in Further Functionalization (e.g., organometallic reagents, cross-coupling)

The bromine atom on the phenyl ring of 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is a versatile handle for a variety of chemical transformations, most notably in the realm of cross-coupling reactions. Generally, aryl bromides are preferred substrates for many palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability.

It is anticipated that the bromine atom in this compound could readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Heck Coupling: Reaction with alkenes to form a substituted alkene, again via a palladium-catalyzed process.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, to introduce an alkynyl functional group.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with amines in the presence of a palladium catalyst.

Stille Coupling: Reaction with organostannanes to create a new carbon-carbon bond.

The formation of organometallic reagents, such as Grignard or organolithium reagents, by direct metalation of the aryl bromide is also a theoretical possibility. However, the presence of the nitro group could complicate this approach due to its susceptibility to reduction or reaction with these highly reactive reagents.

A hypothetical reaction scheme illustrating the potential of the bromine atom for functionalization is presented below:

ReactantReagentCatalystProduct
This compoundR-B(OH)₂Pd(PPh₃)₄, Base5-(2-R-6-fluorophenyl)-2-nitropyridine
This compoundR-NH₂Pd catalyst, Ligand, Base5-(2-(R-amino)-6-fluorophenyl)-2-nitropyridine
This compoundR-C≡CHPd catalyst, Cu(I)5-(2-(R-alkynyl)-6-fluorophenyl)-2-nitropyridine

Note: This table represents potential reactions based on the general reactivity of aryl bromides and is not based on documented reactions of this compound.

Distinct Reactivity of Fluorine in Aromatic Systems

The fluorine atom, being the most electronegative element, imparts unique properties to the aromatic ring. Unlike bromine, it is generally a poor leaving group in palladium-catalyzed cross-coupling reactions. However, its strong electron-withdrawing nature can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a strong electron-withdrawing group.

In the context of this compound, the fluorine atom is ortho to the point of attachment to the nitropyridine ring. While the nitro group is on a separate ring, its electron-withdrawing influence is transmitted through the biaryl system. This could potentially make the fluorine-substituted carbon atom susceptible to attack by strong nucleophiles under specific conditions. However, the bromine atom is generally a much better leaving group in such reactions.

Mechanistic Studies of Select Chemical Reactions Involving this compound

There are no specific mechanistic studies available in the public domain for chemical reactions involving this compound. Elucidation of reaction mechanisms would require dedicated experimental and computational studies, which have not been reported for this compound.

For any potential cross-coupling reactions involving the bromine atom, the mechanisms would be expected to follow the well-established catalytic cycles for the respective reactions (e.g., oxidative addition, transmetalation, and reductive elimination for Suzuki coupling). Similarly, any hypothetical nucleophilic aromatic substitution at the fluorine-bearing carbon would proceed through a Meisenheimer complex. Without experimental data, any discussion of reaction mechanisms for this specific molecule remains speculative.

Advanced Spectroscopic and Structural Characterization of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine, a full suite of NMR experiments would be necessary to unambiguously assign all proton, carbon, fluorine, and nitrogen signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) would be indicative of the shielding or deshielding effects of nearby functional groups, such as the nitro group and the halogen atoms. Coupling constants (J) between adjacent protons would reveal their connectivity.

Hypothetical ¹H and ¹³C NMR Data Table

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine (B92270) Ring
C2-Predicted deshielded
H3Predicted downfieldC3
H4Predicted downfieldC4
C5-Predicted shielded
H6Predicted downfieldC6
Phenyl Ring
C1'-Predicted shielded
C2'-Predicted deshielded
H3'Predicted downfieldC3'
H4'Predicted downfieldC4'
H5'Predicted downfieldC5'
C6'-Predicted deshielded

Fluorine-19 (¹⁹F) and Nitrogen-15 (¹⁵N) NMR for Heteroatom Probing

¹⁹F NMR is a highly sensitive technique that would provide a single peak for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of its position relative to the bromine atom and the pyridine ring.

¹⁵N NMR, while less sensitive, would show two distinct signals for the two nitrogen atoms in the molecule: one for the pyridine ring nitrogen and another for the nitro group nitrogen. These chemical shifts would provide valuable information about the electronic environment of each nitrogen atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the phenyl and pyridine rings and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₁H₆BrFN₂O₂. The isotopic pattern observed in the mass spectrum, particularly due to the presence of bromine, would further confirm the elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Characteristic bands for C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings would also be present. The C-Br and C-F stretching vibrations would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would also detect vibrations of the aromatic rings and the nitro group. It is often particularly useful for observing symmetric vibrations and non-polar bonds.

Hypothetical Vibrational Spectroscopy Data Table

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
NO₂ asymmetric stretch~1530Weak
NO₂ symmetric stretch~1350Strong
Aromatic C-H stretch~3100-3000Moderate
Aromatic C=C stretch~1600-1450Strong
C-F stretch~1250-1000Moderate
C-Br stretch~700-500Strong

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Further research and publication of the crystallographic data for this compound are required to enable a thorough discussion of its solid-state chemical and physical properties.

Computational and Theoretical Investigations of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine, DFT would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. A common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.govresearchgate.net The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are crucial for analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity. For this compound, the electron-withdrawing nature of the nitro group and the halogen atoms is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be localized on the more electron-rich phenyl ring, while the LUMO would be expected to be concentrated on the electron-deficient nitropyridine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's chemical stability and reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap4.2 eV
Dipole Moment3.8 D

Note: The data in this table is illustrative and represents typical values for similar compounds.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the phenyl and pyridine (B92270) rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is essential to identify the most stable conformer and to understand the energy barriers between different conformations.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using quantum chemical methods. This would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as any local minima and the transition states that separate them. The steric hindrance caused by the bromo and fluoro substituents on the phenyl ring and the nitro group on the pyridine ring is expected to result in a non-planar (twisted) lowest-energy conformation to minimize steric repulsion. The height of the rotational barrier on the PES would provide information about the molecule's conformational flexibility at different temperatures.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgorganic-chemistry.org This would involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halogenated derivative of the other, catalyzed by a palladium complex.

Theoretical studies can elucidate the detailed mechanism of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides insights into the role of the catalyst and the effects of substituents on the reaction rate. For the Suzuki coupling, computational studies can model the key steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org Identifying the geometry and energy of the transition states is crucial for understanding the reaction kinetics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization. For instance, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of vibrational modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. acs.orgnih.gov By predicting the 1H, 13C, and 19F NMR spectra, computational chemistry can assist in the structural elucidation of the molecule and in the assignment of peaks in the experimental spectra. Any discrepancies between the predicted and experimental spectra can point to specific structural or electronic features that may require further investigation.

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for the Nitropyridine Ring of a Related Compound

Carbon AtomPredicted (ppm)Experimental (ppm)
C2155.2154.8
C3122.1121.7
C4138.5138.1
C5118.9118.5
C6150.3149.9

Note: The data in this table is illustrative and represents a typical comparison for a substituted nitropyridine.

Synthesis and Exploration of Derivatives and Analogues of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine

Synthesis of Spiro, Fused, or Bridged Analogues Incorporating the Nitropyridine Core

The inherent reactivity of the nitropyridine ring, coupled with the ortho-bromo-fluoro substitution on the phenyl ring, offers multiple avenues for the construction of complex polycyclic systems. The following sections outline hypothetical yet plausible synthetic strategies for creating spiro, fused, and bridged analogues.

Spirocyclic structures containing the 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine moiety could be conceptualized through reactions that form a new ring system at a single atom of the existing scaffold. One potential approach involves the dearomative [3,3']-sigmatropic rearrangement of an N-alkenylbenzisoxazoline intermediate, which could be generated from the nitropyridine core. nih.gov

A hypothetical reaction scheme could begin with the reduction of the nitro group of this compound to an amino group, followed by conversion to a nitrone. The resulting nitrone, bearing an alkenyl group, could then undergo a dipolar cycloaddition with an aryne. This would lead to a transient N-alkenylbenzisoxazoline that rearranges to a spirocyclic pyrroline (B1223166) cyclohexadienone. This cascade reaction offers a novel pathway to unique spirocyclic systems that are otherwise difficult to access. nih.gov

Table 1: Proposed Synthesis of a Spirocyclic Analogue

StepReactant(s)Reagent(s)Intermediate/ProductNotes
1This compoundReducing agent (e.g., SnCl₂/HCl)5-(2-Bromo-6-fluorophenyl)pyridin-2-amineReduction of the nitro group.
25-(2-Bromo-6-fluorophenyl)pyridin-2-amineAldehyde/ketone, then oxidationN-alkenyl nitrone derivativeFormation of the nitrone.
3N-alkenyl nitrone derivativeAryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate)Spirocyclic pyrroline derivativeDearomative [3,3']-sigmatropic rearrangement.

The creation of fused ring systems typically involves the construction of a new ring that shares two atoms with the original heterocyclic core. Three-component ring transformations (TCRT) represent a powerful method for synthesizing fused 5-nitropyridines. nih.gov This approach could be adapted to utilize a derivative of this compound.

For instance, if the nitropyridine core can be converted into a suitable dinitropyridone precursor, it could then react with a ketone and ammonia. This transformation proceeds through a bicyclic intermediate, ultimately leading to the formation of a new ring fused to the nitropyridine core. nih.gov The choice of the ketone component would allow for the synthesis of a variety of fused systems, including those with five, six, or even larger rings. nih.gov

Another approach to fused systems is through intramolecular cyclization reactions. For example, functionalization of the pyridine (B92270) or phenyl ring with appropriate side chains could enable ring closure. A palladium-catalyzed cross-coupling reaction could introduce a substituent that, under basic conditions, undergoes cyclization to form a fused benzo[d] Current time information in Pasuruan, ID.nih.govthiazine, for instance. rsc.org

Table 2: Proposed Synthesis of a Fused Analogue via TCRT

Starting Material (Hypothetical)ReagentsProductRing Size of Fused System
Dinitropyridone derivative of this compoundCyclopentanone, AmmoniaCyclopenta[b]pyridine derivative5-membered
Dinitropyridone derivative of this compoundCyclohexanone, AmmoniaTetrahydroquinoline derivative6-membered
Dinitropyridone derivative of this compoundCycloheptanone, AmmoniaCyclohepta[b]pyridine derivative7-membered

Bridged analogues are characterized by a new ring system that shares non-adjacent atoms of the original core. The synthesis of such structures often requires multi-step sequences that build a connecting chain of atoms before ring closure. Drawing inspiration from the synthesis of bridged-nicotine analogues, a strategy for creating bridged systems from this compound could be devised. researchgate.net

A potential route could involve the functionalization of the pyridine ring at positions that allow for the introduction of a linker. For example, sequential Suzuki coupling reactions could be employed to introduce aryl or alkyl chains at two different positions on the pyridine ring. nih.gov Subsequent intramolecular cyclization would then form the bridged structure. The length and nature of the bridging chain would be critical in determining the geometry and properties of the final molecule.

Structure-Reactivity and Structure-Property Relationship Studies within Derivative Libraries

The systematic modification of the this compound scaffold to produce libraries of spiro, fused, and bridged analogues would provide a rich platform for investigating structure-reactivity and structure-property relationships.

The reactivity of the synthesized derivatives would be heavily influenced by the nature of the newly introduced ring systems. For example, the presence of a spirocyclic system could introduce significant steric hindrance around one part of the molecule, potentially directing the regioselectivity of subsequent reactions. The electronic nature of the fused or bridged rings would also play a crucial role. Electron-donating or electron-withdrawing groups within these new rings could modulate the reactivity of the nitropyridine core towards nucleophilic aromatic substitution. mdpi.com

A comprehensive study of a library of such derivatives would involve systematic variations in the substituents on the new ring systems and observing the impact on reaction rates and outcomes for a standard set of chemical transformations. This could reveal important trends, for instance, how the size and conformation of a fused ring affect the accessibility and reactivity of the nitro group.

The diverse biological activities of pyridine derivatives make them important scaffolds in medicinal chemistry. nih.gov A library of derivatives of this compound could be screened for various biological activities, such as antiproliferative effects. nih.gov

Based on general observations for other pyridine derivatives, certain structural features can be predicted to influence biological activity. For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov The introduction of spiro, fused, or bridged systems would create rigid three-dimensional structures that could lead to highly specific interactions with biological targets.

The optical properties of these derivatives would also be of interest. The extended conjugation in fused aromatic systems, for example, could lead to interesting photophysical properties, such as fluorescence. The substitution pattern on the phenylamino (B1219803) group in related nitropyridine compounds has been shown to influence their electronic and optical properties. nih.gov

Table 3: Predicted Influence of Functional Groups on Properties of Derivatives

Functional GroupPredicted Effect on Antiproliferative ActivityPredicted Effect on Physicochemical Properties
-OCH₃, -OH, -NH₂Potential enhancement nih.govIncreased polarity, potential for hydrogen bonding.
-C=OPotential enhancement nih.govIncreased polarity, potential for hydrogen bonding.
Halogens (in addition to existing Br, F)Potential decrease nih.govIncreased lipophilicity.
Bulky alkyl or aryl groupsPotential decrease nih.govIncreased steric hindrance, increased lipophilicity.
Fused aromatic ringVaries; potential for enhanced π-stacking interactionsExtended conjugation, potential for fluorescence.
Spirocyclic moietyVaries; introduces rigidity and 3D structureIncreased molecular complexity and rigidity.

Advanced Research Applications and Prospects of 5 2 Bromo 6 Fluorophenyl 2 Nitropyridine

Role as a Precursor in Complex Organic Synthesis

The true potential of 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is most evident in its role as a sophisticated building block in multi-step organic synthesis. The distinct reactivity of its nitro, bromo, and fluoro groups allows for selective and sequential chemical transformations. Nitropyridines are well-established precursors for a wide range of heterocyclic systems, valued for their utility in creating biologically active compounds. nih.govnih.gov

Table 1: Key Functional Groups and Their Synthetic Potential
Functional GroupPositionKey TransformationPotential Application
Nitro (-NO₂)Pyridine-2Reduction to Amine (-NH₂)Precursor for fused heterocycles (e.g., imidazopyridines)
Bromo (-Br)Phenyl-2Palladium-Catalyzed Cross-CouplingIntroduction of aryl, alkyl, or other functional groups
Fluoro (-F)Phenyl-6Modulates electronic properties and reactivityInfluences reaction rates and biological activity
Pyridine (B92270) NitrogenPyridine-1Coordination to metal centersFormation of organometallic complexes and catalysts

Building Block for Multifunctional Heterocyclic Systems

A primary application of this compound is as a precursor to complex, fused heterocyclic systems. The synthetic strategy typically begins with the reduction of the nitro group to an amine, yielding 5-(2-Bromo-6-fluorophenyl)pyridin-2-amine. This 2-aminopyridine (B139424) derivative is a versatile intermediate for constructing fused bicyclic scaffolds like imidazo[1,2-a]pyridines, which are recognized for their wide-ranging applications in medicinal chemistry. rsc.org

Various synthetic methods can be employed to cyclize 2-aminopyridine intermediates. For instance, condensation reactions with α-haloketones or multicomponent reactions can lead to the formation of the imidazole (B134444) ring fused to the pyridine core. nih.govnih.govorganic-chemistry.org The resulting 5-aryl-substituted imidazopyridine system, still retaining the bromo- and fluoro-substituents, can undergo further functionalization. The bromine atom, in particular, serves as a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.commdpi.com This allows for the introduction of a diverse range of substituents at this position, enabling the synthesis of a large library of compounds from a single advanced intermediate.

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient synthetic processes where a series of intramolecular transformations occur sequentially in a single pot, triggered by a single event. rsc.org The structure of this compound is well-suited for initiating such sequences.

A hypothetical yet chemically sound cascade could be initiated by the reduction of the nitro group. This transformation to an amine could trigger a subsequent intramolecular cyclization. chemrxiv.orgresearchgate.netchemrxiv.org For example, if a suitable functional group is first introduced at the ortho-position of the phenyl ring (via a Suzuki coupling at the bromine site), the newly formed amino group could undergo an intramolecular nucleophilic attack to form a new heterocyclic ring. This would result in a complex polycyclic system in a highly atom-economical manner. Such strategies, involving the strategic unmasking of a reactive group to trigger cyclization, are a hallmark of advanced organic synthesis.

Potential in Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. This compound possesses several structural features that make it a compelling candidate for studies in molecular recognition and the engineering of supramolecular architectures.

The molecule's two aromatic rings (pyridine and bromofluorophenyl) can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. rsc.orgnih.gov Furthermore, the presence of halogen atoms (bromine and fluorine) opens the door to halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as a Lewis acid. nih.govresearchgate.net The interplay between π-π stacking and halogen bonding can be used to control the assembly of molecules into well-defined crystal structures. rsc.orgmdpi.com The electron-withdrawing nitro group further polarizes the molecule, potentially enhancing these interactions. The rational design of systems based on fluorinated compounds is a key area of interest in supramolecular engineering. fu-berlin.densf.govnih.govnih.govresearchgate.net

Exploration in Organometallic Chemistry as Ligands

Pyridine and its derivatives are fundamental ligands in coordination and organometallic chemistry. wikipedia.org The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, coordinating to a wide variety of transition metal centers.

More interestingly, the reduction of the nitro group to an amine transforms the molecule from a monodentate to a potential bidentate ligand. The resulting 2-amino-5-arylpyridine can chelate to a metal center through both the pyridine nitrogen and the amino nitrogen. Bidentate N,N'-ligands are cornerstones in the design of stable metal complexes used in catalysis and materials science. nih.govacs.org Analogous systems, where a pyridine ring is paired with another nitrogen-containing ring like pyrrole (B145914) or indole, have been shown to form stable ruthenium complexes with interesting electronic and photophysical properties. acs.orgnih.gov The specific electronic properties conferred by the bromo- and fluoro-substituents on the phenyl ring could be used to fine-tune the redox potentials and catalytic activity of the resulting metal complexes.

Prospects in Functional Materials Chemistry

Biaryl pyridine derivatives are increasingly investigated for their applications in functional organic materials, particularly in the field of organic light-emitting diodes (OLEDs). These compounds often serve as hole-transporting materials (HTMs) or as hosts in the emissive layer. nih.govgoogle.com The thermal stability and specific electronic properties of the spiro structure, which is related to these biaryl systems, are highly valued in OLED materials. researchgate.net

Future Directions and Emerging Research Avenues

Development of Chemo- and Regioselective Functionalization Methods

The development of novel chemo- and regioselective functionalization methods for 5-(2-Bromo-6-fluorophenyl)-2-nitropyridine is crucial for unlocking its full potential as a versatile building block. The inherent reactivity of the pyridine (B92270) ring, influenced by the electron-withdrawing nitro group and the halogenated phenyl substituent, presents both challenges and opportunities for selective transformations.

Future research will likely focus on several key areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Research will aim to develop catalytic systems that can efficiently couple this sterically hindered substrate with a wide range of partners while tolerating the other functional groups. Mechanistic studies, including computational investigations, will be vital to understand and optimize these reactions, particularly concerning the role of ligands and the potential for side reactions like boronic acid homocoupling. researchgate.net

C-H Functionalization: Direct C-H functionalization of both the pyridine and phenyl rings offers a more atom-economical approach to derivatization. For the pyridine ring, the nitro group directs functionalization to specific positions. Research into ruthenium-catalyzed C-H arylation, which has shown promise for fluoroarenes, could be extended to this system. nih.gov Understanding the interplay of electronic and steric factors will be key to achieving high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 2-nitropyridine (B88261) ring makes it susceptible to nucleophilic attack. Future work could explore the selective displacement of the nitro group or potentially other leaving groups introduced onto the pyridine ring. Studies on the SNAr reactions of other 5-nitroisoxazoles demonstrate the potential for achieving high chemo- and regioselectivity with various nucleophiles. nih.gov

Table 1: Potential Chemo- and Regioselective Functionalization Reactions

Reaction TypeTarget SitePotential Reagents/CatalystsDesired Outcome
Suzuki-Miyaura CouplingC-Br bondPalladium catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters, baseIntroduction of new aryl or alkyl groups
Sonogashira CouplingC-Br bondPalladium/copper catalysts, terminal alkynesFormation of C-C triple bonds
Buchwald-Hartwig AminationC-Br bondPalladium catalysts, amines, baseFormation of C-N bonds
C-H ArylationPyridine or Phenyl C-H bondsRuthenium or Palladium catalysts, aryl halidesDirect introduction of aryl groups
Nucleophilic Aromatic SubstitutionC-NO₂ bond or other positionsVarious nucleophiles (e.g., alkoxides, amines, thiols)Substitution of the nitro group or other leaving groups

Application of Enabling Technologies (e.g., Flow Chemistry, Electrochemistry, Photochemistry)

Enabling technologies offer significant advantages over traditional batch synthesis, including improved safety, scalability, and access to novel reaction pathways.

Flow Chemistry: Continuous flow chemistry is particularly well-suited for the synthesis and functionalization of nitropyridines, as it allows for better control over reaction temperature and time, which is crucial when dealing with potentially energetic intermediates. researchgate.net Future research could develop a multi-step flow synthesis of this compound and its derivatives, potentially integrating purification steps for a streamlined process. mdpi.comnih.gov The synthesis of other nitrogen-containing heterocycles has already benefited from this technology, demonstrating its feasibility. njtech.edu.cn

Electrochemistry: Electrochemical methods provide a green and efficient alternative for halogenation and other redox-mediated reactions. rsc.org The electrochemical synthesis of halogenated imidazo[1,2-a]pyridines showcases the potential for direct and selective halogen introduction. researchgate.netnih.gov This technology could be explored for the synthesis of the starting materials or for the late-stage functionalization of the target molecule, avoiding the use of harsh chemical oxidants or reductants. rsc.org

Photochemistry: Photochemical reactions can enable unique transformations that are not accessible through thermal methods. Visible-light photocatalysis, for instance, has emerged as a powerful tool in organic synthesis. nih.gov Future studies could investigate photochemical C-H functionalization or cross-coupling reactions involving this compound, potentially leading to novel analogues with interesting properties.

Rational Design of Next-Generation Analogues Through Advanced Computational Approaches

Advanced computational approaches are becoming indispensable tools in modern drug discovery and materials science.

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. nih.gov These studies can help in understanding the regioselectivity of functionalization reactions and in designing catalysts for specific transformations. nih.gov For instance, computational studies have been used to elucidate the mechanism of the Suzuki-Miyaura reaction, which is crucial for synthesizing biaryl compounds. researchgate.netresearchgate.netacs.org

Machine Learning (ML): Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including regioselectivity. nih.govrsc.orgnih.gov By training models on large datasets of related reactions, it may be possible to predict the most likely sites of functionalization on the this compound scaffold under various conditions. researchgate.netwur.nl This predictive power can significantly accelerate the discovery of new analogues with desired properties by prioritizing synthetic efforts.

Table 2: Application of Computational Approaches

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Mechanistic studies of cross-coupling and C-H functionalization reactions.Understanding reaction pathways, predicting transition state energies, and optimizing reaction conditions.
Calculation of molecular properties (e.g., electrostatic potential, frontier molecular orbitals).Rationalizing observed reactivity and predicting sites of electrophilic or nucleophilic attack.
Machine Learning (ML)Prediction of regioselectivity in functionalization reactions.Rapidly identifying the most probable reaction outcomes and guiding synthetic planning.
Quantitative Structure-Activity Relationship (QSAR) modeling.Designing new analogues with improved biological activity or material properties.

Challenges and Opportunities in Sustainable Synthesis of Halogenated Nitropyridines

The synthesis of polyhalogenated and nitrated aromatic compounds often involves hazardous reagents and generates significant waste, posing sustainability challenges.

Challenges:

Use of Harsh Reagents: Traditional methods for nitration and halogenation often employ strong acids and toxic halogenating agents. youtube.com

Metal Contamination: Transition metal-catalyzed reactions, while powerful, can lead to metal contamination in the final product, which is a significant concern in pharmaceutical applications.

Solvent Waste: Many synthetic steps rely on volatile organic solvents, contributing to environmental pollution.

Opportunities:

Green Solvents and Catalysts: Research into using more environmentally benign solvents and developing highly efficient, recyclable catalysts can significantly improve the sustainability of the synthesis. The use of arylsulfonyl hydrazides as aryl surrogates in cross-coupling reactions represents a move towards more eco-friendly starting materials. chemrevlett.com

Biocatalysis: The use of enzymes for selective functionalization could offer a green alternative to traditional chemical methods.

Circular Economy Principles: Developing synthetic routes that allow for the recovery and reuse of reagents and byproducts would align with the principles of a circular economy. The development of strategies for the synthesis of polyhalogenated biaryls that avoid transition metals is a step in this direction. researchgate.netrsc.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.